1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
Description
The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone (CAS: 314039-95-7) is a structurally complex molecule with the molecular formula C₂₅H₂₂N₂O₂S₂ . It features a dibenzoazepine core linked via an acetyl group to a 6-ethoxybenzothiazole moiety through a sulfanyl bridge. Synonyms for this compound include ZINC1883478 and STK053147, among others .
Properties
Molecular Formula |
C25H22N2O2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H22N2O2S2/c1-2-29-19-13-14-20-23(15-19)31-25(26-20)30-16-24(28)27-21-9-5-3-7-17(21)11-12-18-8-4-6-10-22(18)27/h3-10,13-15H,2,11-12,16H2,1H3 |
InChI Key |
LQAWOCJVAQJMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4CCC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Dibenzoazepine Core: The dibenzoazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as biphenyl derivatives and amines under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the dibenzoazepine core.
Formation of the Sulfanyl Bridge: The final step involves the formation of the sulfanyl bridge, which can be achieved through a thiol-ene reaction or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole or dibenzoazepine moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Materials Science: Its structural properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Modifications
Heterocyclic Substituent Variations
- Triazole Analogs: The compound 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (C₁₈H₁₆N₄OS, CAS: 314039-43-5) replaces the benzothiazole group with a 1,2,4-triazole ring . Triazoles are known for hydrogen-bonding capabilities, which may enhance target affinity but reduce lipophilicity compared to the benzothiazole in the target compound.
- Tetrazole Analogs: 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone (C₂₁H₁₆N₄OS) features a tetrazole ring, which introduces greater polarity and metabolic stability due to its aromatic nitrogen-rich structure . However, steric bulk from the biphenyl group may limit membrane permeability relative to the target compound’s ethoxybenzothiazole.
Azepine Core Modifications
- Methoxy-Substituted Dibenzoazepine: 1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone (C₁₇H₁₅NO₂, M.W. 265.31) replaces the ethoxybenzothiazole with a methoxy group .
Functional Group Comparisons
- Sulfanyl Bridge vs. Direct Linkage: The sulfanyl (-S-) bridge in the target compound may enhance conformational flexibility compared to compounds like (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-(methylthio)thiazol-5-yl)methanone, which features a rigid thiazole-methanone linkage . Flexibility could influence binding kinetics in enzyme pockets.
- Ethoxy vs. Nitro Substituents: The 6-ethoxy group on the benzothiazole in the target compound contrasts with nitro-substituted analogs like (4-Amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone .
Molecular Properties
*logP values estimated using fragment-based methods.
Implications for Drug Design
- Benzothiazole vs.
- Ethoxy Substitution : The ethoxy group enhances metabolic stability relative to nitro or methoxy groups, which are prone to oxidation or demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
